Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(4-tert-butylbenzoyl)oxy]-3-methoxybenzoate (referred to as MTBMB) is a chemical compound that belongs to the class of benzophenone derivatives. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
MTBMB acts as a photosensitizer by absorbing light of a specific wavelength and transferring the energy to molecular oxygen, resulting in the production of ROS such as singlet oxygen. These ROS can damage cellular components such as proteins, lipids, and DNA, leading to cell death. MTBMB has been shown to have a high singlet oxygen quantum yield, which means that it can produce a large amount of ROS upon light activation.
Biochemical and Physiological Effects:
MTBMB has been shown to have low toxicity and good biocompatibility, making it a promising candidate for PDT. In vitro studies have shown that MTBMB can selectively induce cell death in cancer cells while sparing normal cells. In vivo studies have also demonstrated the effectiveness of MTBMB in reducing tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
MTBMB has several advantages for lab experiments, including its high singlet oxygen quantum yield, excellent photostability, and low toxicity. However, one limitation of MTBMB is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the use of MTBMB in scientific research. One area of interest is the development of new PDT protocols using MTBMB as a photosensitizer. Another potential application is the use of MTBMB in the development of new imaging techniques for cancer detection. Additionally, further studies are needed to investigate the potential of MTBMB in combination with other therapies such as chemotherapy and radiotherapy.
In conclusion, MTBMB is a promising compound with unique properties that make it an ideal candidate for scientific research. Its potential applications in photodynamic therapy and cancer imaging make it an exciting area of research for the future.
Synthesemethoden
MTBMB can be synthesized through a simple reaction between 4-tert-butylbenzoyl chloride and 3-methoxybenzoic acid in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain MTBMB. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
MTBMB has been extensively used in scientific research as a photosensitizer for photodynamic therapy (PDT). PDT is a non-invasive treatment that involves the use of a photosensitizer, which is activated by light of a specific wavelength to produce reactive oxygen species (ROS) that can selectively destroy cancer cells. MTBMB has been shown to have high singlet oxygen quantum yield and excellent photostability, making it an ideal candidate for PDT.
Eigenschaften
Molekularformel |
C20H22O5 |
---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
methyl 4-(4-tert-butylbenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C20H22O5/c1-20(2,3)15-9-6-13(7-10-15)19(22)25-16-11-8-14(18(21)24-5)12-17(16)23-4/h6-12H,1-5H3 |
InChI-Schlüssel |
PSZQIKITXCDOOU-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.